![molecular formula C11H24Cl2N2O B1440803 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 1219960-81-2](/img/structure/B1440803.png)
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
Overview
Description
“4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2O . It has a molecular weight of 271.22 g/mol. The compound is also known as pemoline.
Molecular Structure Analysis
The molecular structure of “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” consists of a morpholine ring attached to a piperidine ring via an ethyl chain . The compound has two chloride ions associated with it, as indicated by the term “dihydrochloride” in its name .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug design due to their presence in over twenty classes of pharmaceuticals . The compound “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” can be used to synthesize various biologically active piperidine derivatives, which are key components in the development of new medications.
Cyclization Reactions
This compound is valuable in cyclization reactions, which are essential for creating complex organic molecules. These reactions can lead to the formation of various piperidine derivatives, including spiropiperidines and condensed piperidines .
Multicomponent Reactions
In multicomponent reactions, several reactants combine to form a product in a single reaction vessel. “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” can be used in such reactions to create diverse piperidine-containing compounds efficiently .
Analgesic and Anti-inflammatory Applications
Derivatives of piperidine, including those synthesized from “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride”, have been tested for analgesic and anti-inflammatory activities. Some compounds have shown higher efficacy than standard drugs like indomethacin .
Anticancer Applications
Piperidine derivatives are being explored for their potential in cancer treatment. Compounds synthesized from “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” may exhibit antiproliferative and antimetastatic effects on various types of cancers .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them candidates for developing new treatments for infections. Research into derivatives from “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” could lead to the discovery of novel antimicrobial agents .
properties
IUPAC Name |
4-(2-piperidin-3-ylethyl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYQWJZYSROWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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